1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
Overview
Description
1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorobenzyl group, a piperidinylmethoxy group, and a benzoimidazole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoimidazole Core: The synthesis begins with the formation of the benzoimidazole core through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Fluorobenzyl Group:
Attachment of the Piperidinylmethoxy Group: The final step involves the attachment of the piperidinylmethoxy group through an etherification reaction using piperidin-4-ylmethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
- 1-(3-Chlorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
- 1-(3-Methylbenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
Uniqueness
1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride is unique due to the presence of the fluorobenzyl group, which imparts specific electronic and steric properties to the compound. This can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-(piperidin-4-ylmethoxy)benzimidazole;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O.ClH/c21-17-5-3-4-16(12-17)13-24-19-7-2-1-6-18(19)23-20(24)25-14-15-8-10-22-11-9-15;/h1-7,12,15,22H,8-11,13-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDPZYCEDMIDBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417792-99-4 | |
Record name | 1H-Benzimidazole, 1-[(3-fluorophenyl)methyl]-2-(4-piperidinylmethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417792-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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